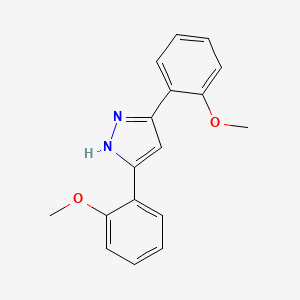![molecular formula C9H17ClFN B6164355 1-{4-fluorobicyclo[2.2.2]octan-1-yl}methanamine hydrochloride CAS No. 943845-84-9](/img/new.no-structure.jpg)
1-{4-fluorobicyclo[2.2.2]octan-1-yl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-fluorobicyclo[222]octan-1-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of a fluorine atom attached to a bicyclo[222]octane ring system, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-fluorobicyclo[2.2.2]octan-1-yl}methanamine hydrochloride typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.2]octane ring system, followed by the introduction of the fluorine atom and the methanamine group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{4-fluorobicyclo[2.2.2]octan-1-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic ring.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of halogenated derivatives.
Scientific Research Applications
1-{4-fluorobicyclo[2.2.2]octan-1-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{4-fluorobicyclo[2.2.2]octan-1-yl}methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The bicyclic structure provides stability and rigidity, which can influence the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-chlorobicyclo[2.2.2]octan-1-yl}methanamine hydrochloride
- 1-{4-bromobicyclo[2.2.2]octan-1-yl}methanamine hydrochloride
- 1-{4-iodobicyclo[2.2.2]octan-1-yl}methanamine hydrochloride
Uniqueness
1-{4-fluorobicyclo[2.2.2]octan-1-yl}methanamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
943845-84-9 |
|---|---|
Molecular Formula |
C9H17ClFN |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



